molecular formula C15H13ClN2O2 B13627792 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide

5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide

Cat. No.: B13627792
M. Wt: 288.73 g/mol
InChI Key: KTLDSPBZOPDQKN-UHFFFAOYSA-N
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Description

5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide is a benzamide derivative featuring a Schiff base (imine) linkage formed between 5-chloro-2-hydroxybenzaldehyde and the amino group of 2-methyl-5-aminobenzamide. This compound’s structure combines a benzamide core with a substituted aromatic ring system, which is critical for its physicochemical and biological properties. The presence of electron-withdrawing chlorine and hydroxyl groups on the phenyl ring and the methyl group on the benzamide backbone likely influence its solubility, stability, and intermolecular interactions, such as hydrogen bonding .

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

5-[(5-chloro-2-hydroxyphenyl)methylideneamino]-2-methylbenzamide

InChI

InChI=1S/C15H13ClN2O2/c1-9-2-4-12(7-13(9)15(17)20)18-8-10-6-11(16)3-5-14(10)19/h2-8,19H,1H3,(H2,17,20)

InChI Key

KTLDSPBZOPDQKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 2-methylbenzohydrazide . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Scientific Research Applications

Chemistry:

In chemistry, 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology:

The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .

Medicine:

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .

Industry:

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between 5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide and related compounds:

Compound Name Structural Features Synthesis Method Key Properties/Biological Activity References
5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide Schiff base linkage; 5-chloro-2-hydroxyphenyl and 2-methylbenzamide groups Likely condensation of 5-chloro-2-hydroxybenzaldehyde with 2-methyl-5-aminobenzamide Hypothesized antimicrobial activity due to chloro and hydroxyl substituents; potential hydrogen bonding
(E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyleneamino]benzamide Pyrazole ring instead of phenyl; methyl substituents on pyrazole Condensation of 4-chloro-1,3-dimethylpyrazole-5-carbaldehyde with 2-aminobenzamide Stable crystal structure with N–H∙∙∙N hydrogen bonds; no reported bioactivity
4-((Thiophen-2-yl-methylene)amino)benzamides Thiophene ring replaces chlorophenyl; variable R groups on benzamide Condensation of thiophene-2-carbaldehyde with substituted aminobenzamides Moderate antibacterial activity against E. coli and S. aureus; enhanced solubility due to thiophene
5-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide Lacks Schiff base; 4-methylphenyl group directly attached to benzamide Amidation of 5-chloro-2-hydroxybenzoic acid with 4-methylaniline Simpler structure; potential lower bioactivity compared to imine derivatives
N-(5-Chloro-2-hydroxyphenyl) Amino Acid Derivatives Amino acid moieties instead of benzamide; metal complexes Schiff base formation with amino acids followed by metal coordination Antibacterial activity against Bacillus subtilis; enhanced via metal chelation

Key Comparative Insights:

Structural Modifications and Bioactivity: The Schiff base (imine) in the target compound and its analogs (e.g., thiophene derivatives ) is crucial for biological activity, likely due to its ability to coordinate metal ions or interact with microbial enzymes. In contrast, simpler benzamides lacking the imine group (e.g., 5-chloro-2-hydroxy-N-(4-methylphenyl)benzamide ) show reduced or uncharacterized bioactivity. The 5-chloro-2-hydroxyphenyl group, present in both the target compound and N-(5-chloro-2-hydroxyphenyl) amino acid derivatives , enhances antibacterial properties, possibly through membrane disruption or enzyme inhibition.

Synthetic Routes: Imine-linked benzamides are synthesized via condensation, as seen in (E)-2-[(4-Chloro-1,3-dimethylpyrazol-5-yl)methyleneamino]benzamide , while non-imine analogs require amidation or esterification .

Physicochemical Properties: The presence of heterocycles (e.g., pyrazole in or thiophene in ) alters solubility and crystallinity. For instance, thiophene derivatives exhibit better aqueous solubility than purely aromatic analogs.

Biological Performance: Compounds with metal-coordinating groups (e.g., Schiff bases in the target compound and amino acid derivatives ) show enhanced antibacterial effects, likely due to synergistic interactions with metal ions.

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